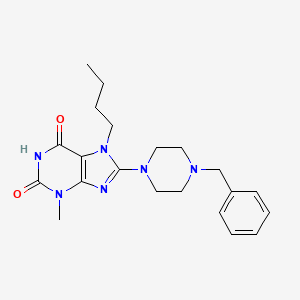

![molecular formula C13H10N2OS B6417751 4-cyano-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058195-75-7](/img/structure/B6417751.png)

4-cyano-N-[(thiophen-3-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-cyano-N-[(thiophen-3-yl)methyl]benzamide” is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions . The cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution affords an unreported five-membered ring with three heteroatoms identified as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide .Aplicaciones Científicas De Investigación

Synthesis of New Derivatives

The compound is used in the efficient synthesis of new 3-amino-4-cyanothiophene derivatives . The modification of a previously reported synthetic pathway to tetrasubstituted thiophenes has been described . This modification reduces the quantity of the α-haloketone to one molar equivalent and optimizes the reaction conditions to improve the yield of the target derivatives .

Kinase Inhibitor

The 3-amino-4-carbonitrile thiophene derivative, a related compound, has been documented as a kinase inhibitor . Kinase inhibitors are often used in the treatment of cancer and inflammation.

Analgesic and Anti-inflammatory Agent

The 3-aminothiophene-2-acylhydrazone derivative, another related compound, has been reported as an analgesic and anti-inflammatory agent . This suggests potential applications in pain management and treatment of inflammatory conditions.

Inhibitor of Angiogenesis

The 3-amino-thiophene carbohydrazide derivative has been reported as an inhibitor of angiogenesis . Angiogenesis inhibitors are often used in cancer treatment to prevent the growth of new blood vessels that tumors need to grow.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metal surfaces from corrosion caused by environmental factors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Antifungal Agents

N-(propylcarboxamido)- 4, 5, 6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, showed mycolytic activities which resulted in marketing as antifungal agents .

Pharmacological Agents

The small pyrazolone-bearing molecules, which are related compounds, attract attention and are widely explored in drug design as pharmacological agents .

Direcciones Futuras

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that “4-cyano-N-[(thiophen-3-yl)methyl]benzamide” and similar compounds may have potential in evolving better chemotherapeutic agents .

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives, including this compound, are known to undergo a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which are crucial structural motifs found in a number of FDA-approved drugs of various pharmacological activities .

Result of Action

It is suggested that the compound may have potential as a 5-lox inhibitor , indicating its possible role in modulating inflammatory responses.

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . This suggests that the compound’s synthesis and possibly its action could be influenced by environmental factors such as temperature and solvent conditions .

Propiedades

IUPAC Name |

4-cyano-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-7-10-1-3-12(4-2-10)13(16)15-8-11-5-6-17-9-11/h1-6,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTUIQLFRXJKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6417678.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417681.png)

![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417688.png)

![1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6417692.png)

![3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6417697.png)

![2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417700.png)

![N-[(thiophen-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6417712.png)

![2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417718.png)

![N-[(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6417734.png)

![2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417740.png)

![3-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417746.png)

![4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417752.png)

![4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6417763.png)